molecular formula C9H18ClNO B2356098 2-chloro-N-(5-methylhexan-2-yl)acetamide CAS No. 874595-14-9

2-chloro-N-(5-methylhexan-2-yl)acetamide

Cat. No.: B2356098
CAS No.: 874595-14-9
M. Wt: 191.7
InChI Key: QXDSXHGCALZLQN-UHFFFAOYSA-N
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Description

2-chloro-N-(5-methylhexan-2-yl)acetamide is an organic compound with the molecular formula C9H18ClNO It is a derivative of acetamide, where the hydrogen atom in the acetamide group is replaced by a 2-chloro group and a 5-methylhexan-2-yl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-methylhexan-2-yl)acetamide typically involves the reaction of 2-chloroacetamide with 5-methylhexan-2-amine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-methylhexan-2-yl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. The reactions are typically carried out in anhydrous solvents, such as tetrahydrofuran or ethanol, under an inert atmosphere.

Major Products Formed

    Nucleophilic substitution: The major products are the corresponding substituted acetamides.

    Oxidation: The major products are the corresponding N-oxide derivatives.

    Reduction: The major products are the corresponding amine derivatives.

Scientific Research Applications

2-chloro-N-(5-methylhexan-2-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It can also be used as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and agrochemicals.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals, such as dyes, pigments, and polymers. It is also used in the formulation of various industrial products, such as coatings, adhesives, and sealants.

Comparison with Similar Compounds

2-chloro-N-(5-methylhexan-2-yl)acetamide can be compared with other similar compounds, such as:

    2-chloro-N,N-dimethylacetamide: This compound has a similar structure but with two methyl groups instead of the 5-methylhexan-2-yl group. It is used as a solvent and reagent in organic synthesis.

    2-chloro-N-(hydroxymethyl)acetamide: This compound has a hydroxymethyl group instead of the 5-methylhexan-2-yl group. It is used as a formaldehyde releaser and in the synthesis of other organic compounds.

    2-chloro-N-phenylacetamide: This compound has a phenyl group instead of the 5-methylhexan-2-yl group. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its applications in various fields make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

2-chloro-N-(5-methylhexan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClNO/c1-7(2)4-5-8(3)11-9(12)6-10/h7-8H,4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDSXHGCALZLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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